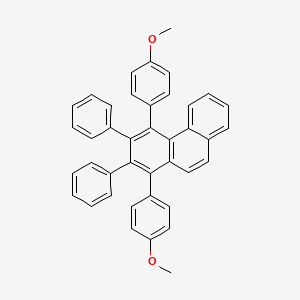
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene is a complex organic compound characterized by its phenanthrene core substituted with methoxyphenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Substitution Reactions: The introduction of methoxyphenyl and diphenyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced phenanthrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenanthrene core, modifying its properties and reactivity.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaNH2 for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrophenanthrene derivatives.
Scientific Research Applications
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene has several scientific research applications:
Materials Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Its potential biological activity is being explored for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-methoxyphenyl)-2,3-diazabuta-1,3-diene: This compound shares the methoxyphenyl groups but has a different core structure, leading to different chemical properties and reactivity.
1,4-Dimethylbenzene: While simpler in structure, this compound also features aromatic substitution and can undergo similar types of reactions.
Uniqueness
1,4-Bis(4-methoxyphenyl)-2,3-diphenylphenanthrene is unique due to its phenanthrene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of advanced materials and pharmaceuticals.
Properties
CAS No. |
93172-66-8 |
|---|---|
Molecular Formula |
C40H30O2 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1,4-bis(4-methoxyphenyl)-2,3-diphenylphenanthrene |
InChI |
InChI=1S/C40H30O2/c1-41-32-22-17-30(18-23-32)36-35-26-21-27-11-9-10-16-34(27)40(35)39(31-19-24-33(42-2)25-20-31)38(29-14-7-4-8-15-29)37(36)28-12-5-3-6-13-28/h3-26H,1-2H3 |
InChI Key |
VBSXKZRGYMEJTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC4=CC=CC=C43)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

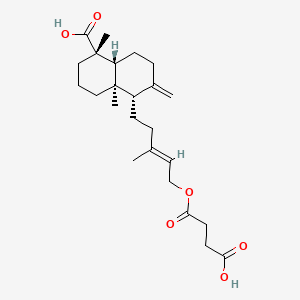
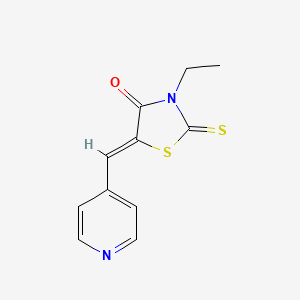
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
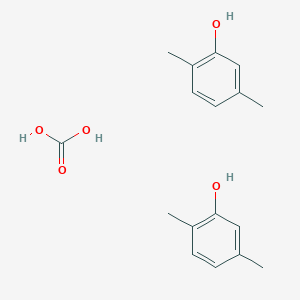
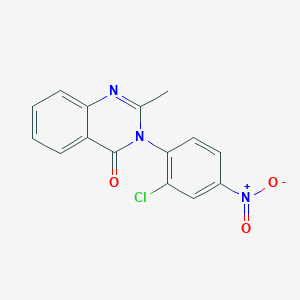
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
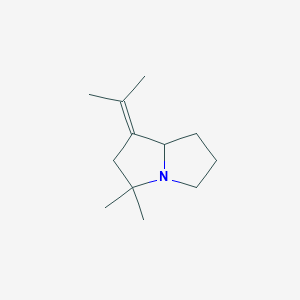
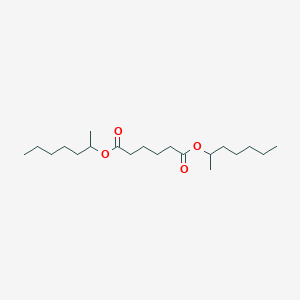
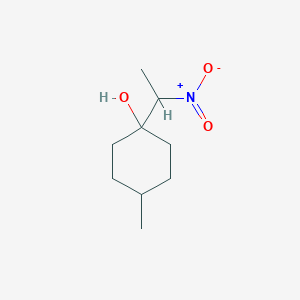
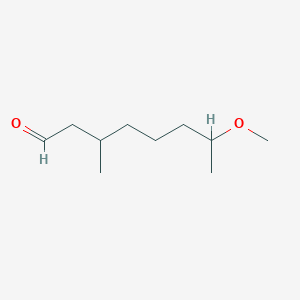
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
